N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and an oxazole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated reagents and catalysts to introduce the fluorine atom into the aromatic ring.
Attachment of the methoxyphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using methoxy-substituted aryl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and interactions involving fluorinated and methoxy-substituted aromatic compounds.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the oxazole ring may contribute to the overall stability and reactivity of the compound. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}acetamide
- N-(2-fluorophenyl)-2-[(4-methoxyphenyl)amino]acetamide
Uniqueness
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which distinguishes it from other similar compounds. This structural feature can impart different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-12-8-6-11(7-9-12)15-10-16(23-20-15)17(21)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXULIPZMUVYTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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